(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is a synthetic organic compound that features a piperazine ring, a benzhydryl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through cyclization of suitable precursors.
Coupling Reactions: The final step involves coupling the piperazine, benzhydryl, and thiophene moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with piperazine and thiophene moieties are often investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-furanylprop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to furan or phenyl rings. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(Z)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c26-19-22(18-23-12-7-17-30-23)25(29)28-15-13-27(14-16-28)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-18,24H,13-16H2/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFLVUCTZQFXJG-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CS4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.